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molecular formula C12H13F2NO3 B8366323 Ethyl 3-(2,5-difluorophenylamino)-2-methyl-3-oxopropanoate

Ethyl 3-(2,5-difluorophenylamino)-2-methyl-3-oxopropanoate

Cat. No. B8366323
M. Wt: 257.23 g/mol
InChI Key: XUENAEIXGBGLIJ-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

Prepared according to Procedure A using 2,5-difluoroaniline (5.00 g, 38.7 mmol) and diethyl 2-methylmalonate to give ethyl 3-(2,5-difluorophenylamino)-2-methyl-3-oxopropanoate. Mass Spectrum (ESI) m/e=258.1 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH2:4].[CH3:10][CH:11]([C:17](OCC)=[O:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13]>>[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH:4][C:17](=[O:18])[CH:11]([CH3:10])[C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)NC(C(C(=O)OCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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